4-((2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone ring system is a bicyclic compound containing a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the quinazolinone ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the functional groups and the quinazolinone ring system. For example, the compound would likely have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the amide group .Scientific Research Applications
Synthesis and Characterization
The synthesis of quinazolinones and their derivatives involves condensation reactions, cyclization, and modifications to introduce various functional groups. These reactionsemploy techniques such as solvent-free synthesis, utilization of ionic liquids, and cyclization reactions with amino compounds. For instance, the synthesis of 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide (TBAB) as a novel neutral ionic liquid catalyst demonstrates the evolution of synthesis methodologies for these compounds (Davoodnia et al., 2010). Moreover, the cyclization of aryl-, aroyl-, and cyanamides with anthranilates and 2-aminophenyl ketones to produce various derivatives highlights the diversity in synthesizing heterocyclic compounds (Shikhaliev et al., 2008).
Antimicrobial and Antitumor Activities
Quinazolinone derivatives have shown significant antimicrobial and antitumor activities. The synthesis of new quinazolinone derivatives and their evaluation as potential antimicrobial agents against various pathogens indicate their utility in developing new therapeutic agents (Desai et al., 2007). Similarly, novel quinazolinone derivatives designed as histone deacetylase (HDAC) inhibitors have demonstrated potent antiproliferative activities against several human cancer cell lines, underscoring their potential in cancer therapy (Cheng et al., 2019).
Advancements in Synthesis Techniques
The development of efficient and environmentally benign synthesis methods for quinazolinones highlights the ongoing advancements in this field. For instance, the use of a glycerol-based ionic liquid with a boron core as a new and reusable promoting medium for the synthesis of these compounds illustrates the innovative approaches to enhance reaction efficiencies and environmental sustainability (Safaei et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-18(34)21-5-4-6-23(15-21)30-26(35)17-38-29-32-25-8-3-2-7-24(25)28(37)33(29)16-19-9-11-20(12-10-19)27(36)31-22-13-14-22/h2-12,15,22H,13-14,16-17H2,1H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKPWQJCRYPEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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